1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Description

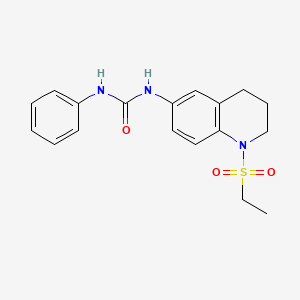

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethylsulfonyl group at the 1-position and a phenylurea moiety at the 6-position. Its ethylsulfonyl group may enhance solubility or influence target binding, while the phenylurea could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-2-25(23,24)21-12-6-7-14-13-16(10-11-17(14)21)20-18(22)19-15-8-4-3-5-9-15/h3-5,8-11,13H,2,6-7,12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATOSSGVQCAPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the tetrahydroquinoline ring.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodosobenzene, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can lead to modified tetrahydroquinoline structures .

Scientific Research Applications

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with biological molecules, while the tetrahydroquinoline ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

- Structure: Shares the tetrahydroquinoline core but substitutes the 1-position with a 2-cyanoethyl group and the 6-position with a diazenyl-benzonitrile group.

- Applications: Used as a diagnostic leveler in Au electrodeposition within ionic liquid electrolytes. Exhibits interfacial adsorption behavior detectable via spectroelectrochemical methods .

- Key Differences : Unlike the target compound, CTDB lacks a sulfonyl or urea group, emphasizing its role in electrochemistry rather than medicinal applications.

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

- Structure : Differs only at the 1-position substituent (cyclopropanecarbonyl vs. ethylsulfonyl).

- The cyclopropanecarbonyl group may confer distinct steric or electronic effects on target binding .

- Handling : Safety guidelines (e.g., P210: "Keep away from heat/sparks") imply shared volatility or flammability risks with sulfonyl-containing analogs .

(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

- Structure : Features a methoxyphenylsulfonyl group at the 1-position and an acrylamide-hydroxamate group at the 6-position.

- Applications : Demonstrates antitumor activity in colorectal cancer models, likely via HDAC inhibition. The hydroxamate group chelates zinc in HDAC active sites .

- Key Differences : The acrylamide-hydroxamate moiety enhances HDAC affinity compared to the phenylurea in the target compound, suggesting divergent therapeutic targets.

Benzothiazole-Linked Tetrahydroquinoline Derivatives (Patent Examples)

- Structure: Examples include 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.

- Applications : Likely designed for kinase or enzyme inhibition, given benzothiazole and thiazolecarboxylic acid groups.

- Key Differences : Heterocyclic substituents replace phenylurea, indicating broader target specificity in contrast to the sulfonyl/urea combination in the target compound .

Comparative Data Table

Research Implications

- Sulfonyl vs. Carbonyl Groups : Ethylsulfonyl (target compound) and cyclopropanecarbonyl () substituents may differentially influence pharmacokinetics. Sulfonyl groups often enhance metabolic stability compared to esters .

- Urea vs. Hydroxamate : Phenylurea in the target compound may lack the zinc-chelating capacity of hydroxamate-based HDAC inhibitors (), suggesting alternative mechanisms or targets.

- Electrochemical vs. Medicinal Applications: Structural analogs like CTDB highlight the versatility of tetrahydroquinoline derivatives, though functional groups dictate application domains .

Q & A

Q. How can researchers optimize the synthesis of 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent urea coupling. Key optimization parameters include:

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | DMF | 70 | – | 65–75 |

| Urea coupling | THF | RT | Triethylamine | 80–85 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the ethylsulfonyl and phenylurea groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity (>95%) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., S=O stretch at ~1150 cm, urea C=O at ~1650 cm) .

Q. How do structural features influence solubility and stability?

Methodological Answer:

- Lipophilicity : The ethylsulfonyl group enhances membrane permeability but reduces aqueous solubility. Use logP calculations (e.g., via ChemAxon) to predict solubility .

- Stability : The urea bond is prone to hydrolysis under acidic conditions. Stability studies in pH 7.4 buffer (37°C) over 48 hours are recommended .

Q. What are the primary reaction pathways for modifying this compound?

Methodological Answer:

- Oxidation : The ethylsulfonyl group can be oxidized to sulfones using KMnO or CrO, altering electronic properties .

- Substitution : Electrophilic aromatic substitution on the phenyl ring (e.g., nitration) enables diversification of biological activity .

Q. How can researchers validate purity for biological assays?

Methodological Answer:

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for in vitro studies) .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability and absence of solvent residues .

Advanced Research Questions

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

Q. Table 2: Example Docking Parameters

| Software | Force Field | Grid Size (Å) | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | AMBER | 25 × 25 × 25 | Lamarckian GA |

Q. How to resolve contradictions in biological activity data?

Methodological Answer:

Q. What catalytic systems enhance the compound’s synthetic scalability?

Methodological Answer:

Q. How to assess in vivo pharmacokinetics and metabolite profiling?

Methodological Answer:

Q. What AI-driven tools optimize reaction design and data analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.